

CAS number and molecular weight of 5-bromo-2-furamide

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Compound of Interest

Compound Name: 5-Bromo-2-furamide

Cat. No.: B1330254

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Technical Guide: 5-Bromo-2-Furamide

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Bromo-2-furamide is a halogenated heterocyclic compound belonging to the furan family. The presence of the furan ring, a common scaffold in medicinal chemistry, and the bromine substituent make it a molecule of interest for potential applications in drug discovery and materials science. This technical guide provides a comprehensive overview of the chemical properties, a plausible synthetic route, and potential biological activities of **5-bromo-2-furamide**, drawing upon data from structurally related compounds.

Chemical and Physical Properties

The fundamental chemical and physical properties of **5-bromo-2-furamide** are summarized in the table below.

| Property | Value | Reference |
|-------------------|---|-----------|
| CAS Number | 6134-61-8 | [1] |
| Molecular Formula | C ₅ H ₄ BrNO ₂ | [1] |
| Molecular Weight | 189.99 g/mol | |
| IUPAC Name | 5-bromofuran-2-carboxamide | [1] |
| Synonyms | 5-Bromo-2-furancarboxamide | [1] |

Synthesis Protocol

While a specific detailed protocol for the synthesis of **5-bromo-2-furamide** is not readily available in the cited literature, a plausible and efficient synthetic route can be extrapolated from standard organic chemistry transformations and procedures reported for analogous compounds, such as the synthesis of methyl 5-bromo-2-furoate from 5-bromo-2-furoic acid. The proposed synthesis involves the conversion of 5-bromo-2-furoic acid to its corresponding acyl chloride, followed by amidation.

Step 1: Conversion of 5-Bromo-2-Furoic Acid to 5-Bromo-2-Furoyl Chloride

- In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 5-bromo-2-furoic acid (1 equivalent) in an excess of thionyl chloride (SOCl₂) (e.g., 5-10 equivalents).
- Add a catalytic amount of N,N-dimethylformamide (DMF) to the mixture.
- Heat the reaction mixture to reflux (approximately 75-80 °C) and maintain for 2-3 hours, or until the evolution of gas (HCl and SO₂) ceases.
- After the reaction is complete, allow the mixture to cool to room temperature.
- Remove the excess thionyl chloride by distillation under reduced pressure.
- The resulting crude 5-bromo-2-furoyl chloride can be used in the next step without further purification.

Step 2: Amidation of 5-Bromo-2-Furoyl Chloride to **5-Bromo-2-Furamide**

- Cool the crude 5-bromo-2-furoyl chloride in an ice bath.
- Slowly add a concentrated aqueous solution of ammonia (NH₄OH) (an excess, e.g., 10-20 equivalents) to the flask with vigorous stirring. The reaction is exothermic.
- Continue stirring the mixture at room temperature for 1-2 hours after the addition is complete.
- The solid precipitate of **5-bromo-2-furamide** is then collected by vacuum filtration.
- Wash the solid with cold water to remove any unreacted ammonia and ammonium chloride.
- The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture, to yield pure **5-bromo-2-furamide**.

Potential Biological Activities and Applications

While specific biological data for **5-bromo-2-furamide** is limited in the available literature, the broader class of brominated furan and benzofuran derivatives has demonstrated significant potential in medicinal chemistry, particularly as antimicrobial and anticancer agents.

Antimicrobial Activity

Various furan and benzofuran derivatives have been synthesized and evaluated for their antibacterial and antifungal properties. For instance, certain benzofuran derivatives have shown potent antibacterial activity against both Gram-positive and Gram-negative bacteria, with some compounds exhibiting minimum inhibitory concentrations (MIC) in the low microgram per milliliter range. The mechanism of action for some related brominated antimicrobial compounds, such as 5-bromo-5-nitro-1,3-dioxane, is believed to involve the oxidation of essential protein thiols, leading to enzyme inhibition and the disruption of microbial growth.

Cytotoxic Activity

Derivatives of phenyl 5-bromofuran-2-carboxylate have been investigated for their cytotoxic effects against various human cancer cell lines. These studies indicate that the bromofuran scaffold can serve as a basis for the development of novel anticancer agents. The cytotoxic

activity is often evaluated using assays such as the MTT assay to determine the half-maximal inhibitory concentration (IC₅₀) against cell lines like HeLa (cervical cancer), K562 (leukemia), and MOLT-4 (leukemia). For some brominated benzofuran derivatives, IC₅₀ values have been reported in the low micromolar range, demonstrating significant cytotoxic potential.

The table below summarizes representative cytotoxic data for structurally related brominated furan and benzofuran derivatives.

| Compound Class | Cell Line | IC ₅₀ (μM) | Reference |
|------------------------------------|-----------|-----------------------|-----------|
| Phenyl 5-bromofuran-2-carboxylates | HeLa | Varies | [1] |
| Phenyl 5-bromofuran-2-carboxylates | K562 | Varies | [1] |
| Phenyl 5-bromofuran-2-carboxylates | MOLT-4 | Varies | [1] |
| Brominated Benzofuran Derivatives | K562 | 5.0 | [2] |
| Brominated Benzofuran Derivatives | HL-60 | 0.1 | [2] |

Note: The data presented is for structurally related compounds and should be considered as indicative of the potential activity of **5-bromo-2-furamide**. Experimental validation for **5-bromo-2-furamide** is required.

Experimental Protocols

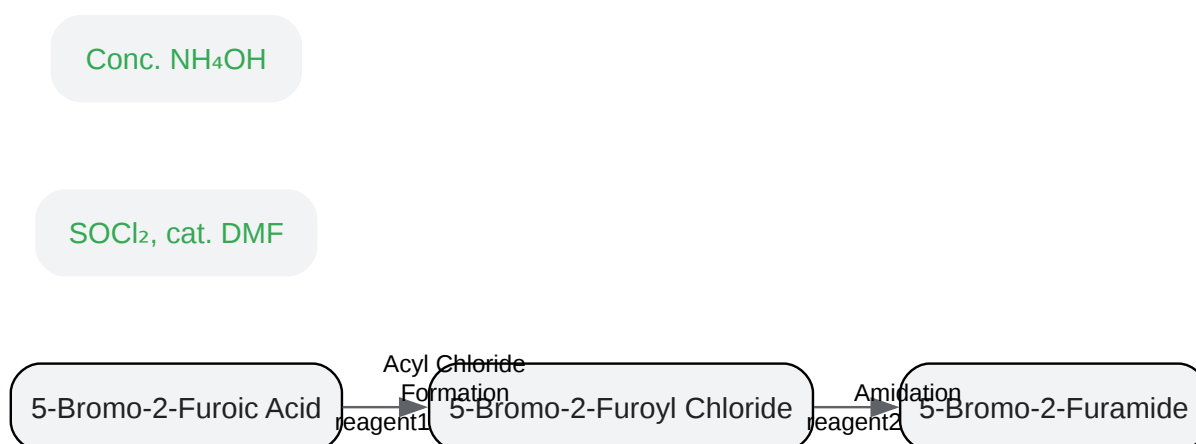
General Method for Cytotoxicity Assessment (MTT Assay)

The cytotoxic effects of novel compounds are commonly determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

- Cell Seeding: Seed human cancer cell lines (e.g., HeLa, K562) in 96-well plates at a density of 1×10^4 cells/well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.
- Compound Treatment: Prepare serial dilutions of the test compound (e.g., **5-bromo-2-furamide**) in the appropriate cell culture medium. Add the diluted compounds to the wells and incubate for a specified period (e.g., 48 or 72 hours).
- MTT Addition: Add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 3-4 hours at 37°C.
- Formazan Solubilization: Remove the medium and add a solubilizing agent, such as dimethyl sulfoxide (DMSO) or a solution of sodium dodecyl sulfate (SDS) in HCl, to dissolve the formazan crystals.
- Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
- Data Analysis: Calculate the percentage of cell viability relative to untreated control cells. Determine the IC₅₀ value from the dose-response curve.[1]

Visualizations

Proposed Synthetic Workflow for 5-Bromo-2-Furamide

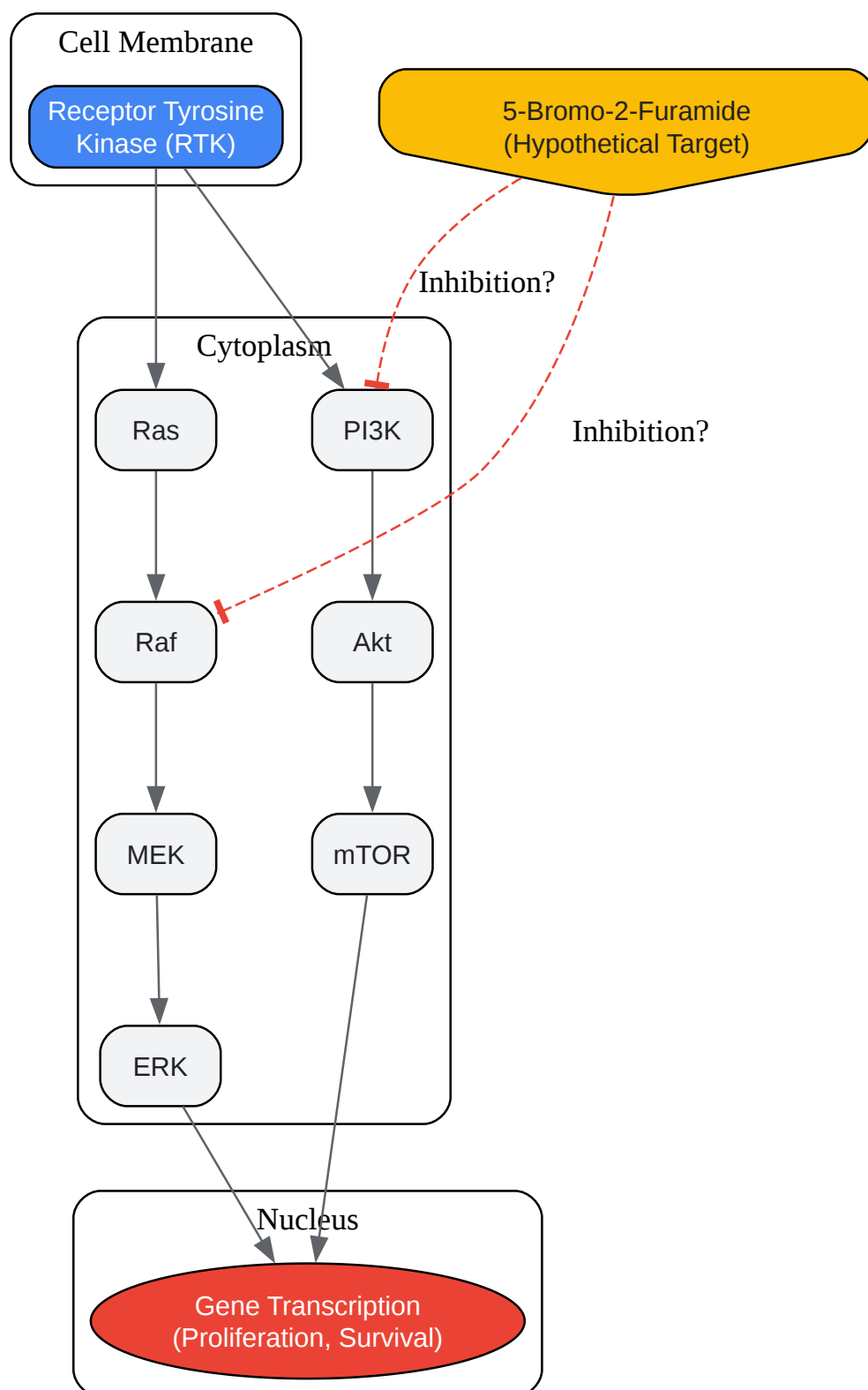


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Caption: A proposed two-step synthesis of **5-bromo-2-furamide**.

Hypothetical Signaling Pathway for Anticancer Activity

Given that structurally related compounds exhibit anticancer properties, a plausible mechanism of action for **5-bromo-2-furamide** could involve the modulation of key signaling pathways implicated in cancer cell proliferation and survival. The following diagram illustrates a simplified, hypothetical pathway that such a compound might influence.



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Caption: A hypothetical signaling pathway potentially targeted by **5-bromo-2-furamide**.

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